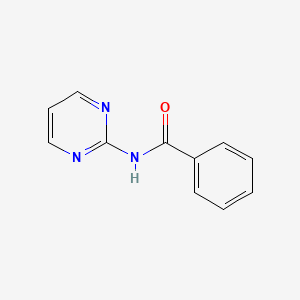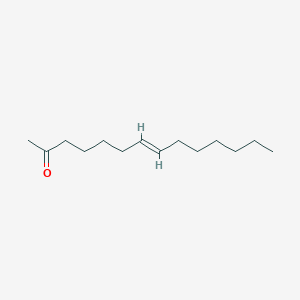
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with amino groups at positions 4 and 6, a phenyl group at position 2, and an aldehyde group at position 5. This compound is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as benzyl cyanide, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce amino groups at the 4 and 6 positions of the pyrimidine ring.
Formylation: The aldehyde group can be introduced at the 5 position through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: 4,6-Diamino-2-phenylpyrimidine-5-carboxylic acid.
Reduction: 4,6-Diamino-2-phenylpyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigation of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-phenylpyrimidine-5-carbaldehyde would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-5-carbaldehyde: Lacks the amino groups at positions 4 and 6.
4,6-Diaminopyrimidine: Lacks the phenyl group and aldehyde group.
2-Phenyl-4,6-diaminopyrimidine: Lacks the aldehyde group.
Properties
CAS No. |
37531-47-8 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4,6-diamino-2-phenylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H10N4O/c12-9-8(6-16)10(13)15-11(14-9)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15) |
InChI Key |
ZDICACNWCFOORL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


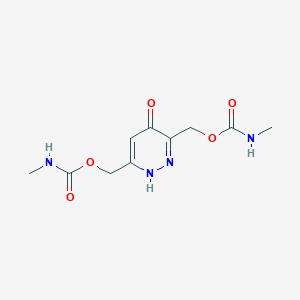

![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)

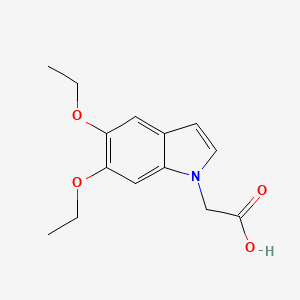
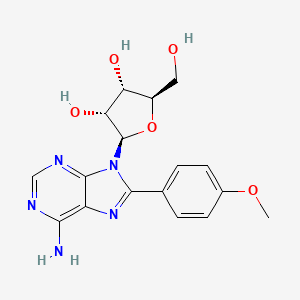
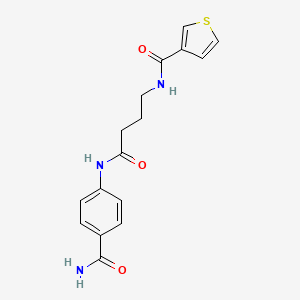


![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
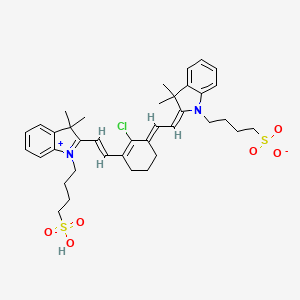
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
